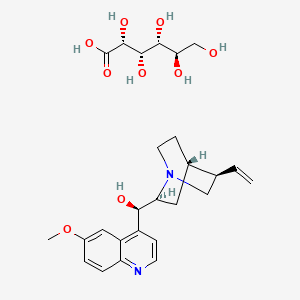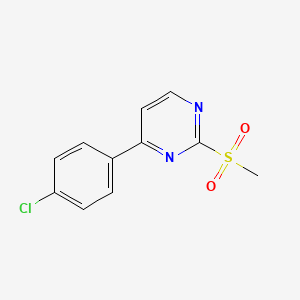
4-Chloro-3-nitrobenzamide oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-nitrobenzamide oxime is an organic compound with the molecular formula C(_7)H(_6)ClN(_3)O(_3) It is characterized by the presence of a chloro group, a nitro group, and an oxime functional group attached to a benzamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-nitrobenzamide oxime typically involves the following steps:
Nitration of 4-Chlorobenzamide: The starting material, 4-chlorobenzamide, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position relative to the chloro group.
Formation of Oxime: The resulting 4-chloro-3-nitrobenzamide is then treated with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. This reaction converts the carbonyl group of the benzamide to an oxime group, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-nitrobenzamide oxime can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The oxime group can be hydrolyzed back to the corresponding carbonyl compound under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Ammonia or primary amines for nucleophilic substitution.
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide.
Major Products
Reduction: 4-Chloro-3-aminobenzamide.
Substitution: 4-Amino-3-nitrobenzamide derivatives.
Hydrolysis: 4-Chloro-3-nitrobenzamide.
Scientific Research Applications
4-Chloro-3-nitrobenzamide oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-nitrobenzamide oxime and its derivatives depends on the specific application. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitrobenzaldehyde oxime: Similar structure but with an aldehyde group instead of an amide.
4-Chloro-3-nitrobenzonitrile oxime: Contains a nitrile group instead of an amide.
4-Chloro-3-nitrobenzoic acid oxime: Contains a carboxylic acid group instead of an amide.
Uniqueness
4-Chloro-3-nitrobenzamide oxime is unique due to the presence of the amide group, which can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. The combination of chloro, nitro, and oxime groups also provides a versatile platform for further chemical modifications and applications.
Properties
CAS No. |
96898-75-8 |
|---|---|
Molecular Formula |
C7H6ClN3O3 |
Molecular Weight |
215.59 g/mol |
IUPAC Name |
4-chloro-N'-hydroxy-3-nitrobenzenecarboximidamide |
InChI |
InChI=1S/C7H6ClN3O3/c8-5-2-1-4(7(9)10-12)3-6(5)11(13)14/h1-3,12H,(H2,9,10) |
InChI Key |
IXTZBWZQCKMKJC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=NO)N)[N+](=O)[O-])Cl |
Isomeric SMILES |
C1=CC(=C(C=C1/C(=N\O)/N)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC(=C(C=C1C(=NO)N)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















